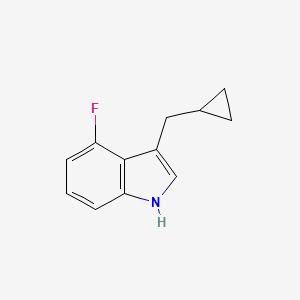

3-(Cyclopropylmethyl)-4-fluoro-1H-indole

Description

BenchChem offers high-quality 3-(Cyclopropylmethyl)-4-fluoro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclopropylmethyl)-4-fluoro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclopropylmethyl)-4-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN/c13-10-2-1-3-11-12(10)9(7-14-11)6-8-4-5-8/h1-3,7-8,14H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAZSBOEZGYODY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CNC3=C2C(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation and Synthetic Methodology of 3-(Cyclopropylmethyl)-4-fluoro-1H-indole: A Technical Whitepaper

Executive Summary

3-(Cyclopropylmethyl)-4-fluoro-1H-indole (CAS RN: 1779124-93-4)[1] is a highly specialized, structurally constrained building block utilized in advanced medicinal chemistry and fragment-based drug discovery (FBDD). The strategic incorporation of a fluorine atom at the C4 position and a cyclopropylmethyl group at the C3 position creates a unique physicochemical profile. This whitepaper provides an in-depth analysis of the molecule's structural properties, details a self-validating synthetic workflow designed to circumvent catastrophic carbocation rearrangements, and establishes rigorous analytical protocols for its characterization.

Molecular Architecture & Physicochemical Properties

The indole core serves as a privileged scaffold in pharmacology, heavily utilized to mimic the endogenous neurotransmitter serotonin (5-HT) or to target kinase ATP-binding sites.

-

The 4-Fluoro Effect: Fluorine substitution at C4 profoundly modulates the electron density of the indole ring, significantly altering the 1La/1Lb excited states and transition dipole moments[2]. Pharmacologically, it increases metabolic stability by blocking cytochrome P450-mediated oxidation at this electron-rich position. Furthermore, the strong inductive effect of the fluorine atom subtly lowers the pKa of the indole N-H, enhancing its capacity as a hydrogen-bond donor.

-

The 3-Cyclopropylmethyl Appendage: The cyclopropylmethyl group provides a sterically constrained, lipophilic bulk that optimally fills deep hydrophobic pockets in target receptors while limiting the conformational entropy typically seen with linear alkyl chains.

Quantitative Physicochemical Data

| Property | Value | Causality / Structural Significance |

| Molecular Formula | C12H12FN | Defines exact mass and isotopic distribution. |

| Molecular Weight | 189.23 g/mol | Optimal low molecular weight for FBDD libraries. |

| CAS Registry Number | 1779124-93-4 | Unique identifier for chemical sourcing[1]. |

| LogP (Predicted) | ~3.2 | Enhances lipid membrane permeability and BBB crossing. |

| Hydrogen Bond Donors | 1 (Indole N-H) | Critical for anchoring to receptor Asp/Glu residues. |

Synthetic Methodology: Overcoming "Dancing Resonance"

A critical challenge in synthesizing 3-cyclopropylmethyl indoles is the failure of direct alkylation approaches. Attempting a standard Friedel-Crafts alkylation of 4-fluoroindole with cyclopropylmethyl halides via an SN1 mechanism generates a cyclopropylmethyl cation. This cation is notorious for "dancing resonance"—a rapid delocalization of sigma bond electrons into the empty p-orbital, leading to a highly fluxional, nonclassical cyclopropylmethyl-cyclobutyl-homoallyl cation intermediate[3]. Consequently, direct alkylation yields an inseparable, low-yielding mixture of cyclopropylmethyl, cyclobutyl, and homoallyl indole derivatives[4].

To ensure absolute regiocontrol and structural fidelity, a multi-step, self-validating protocol utilizing formylation followed by Wittig olefination is strictly required.

Step-by-Step Synthetic Protocol

-

Vilsmeier-Haack Formylation: React 4-fluoro-1H-indole with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) at 0 °C, gradually warming to room temperature. This selectively installs a formyl group at the nucleophilic C3 position, yielding 4-fluoro-1H-indole-3-carboxaldehyde.

-

Wittig Olefination: Treat cyclopropyltriphenylphosphonium bromide with a strong, non-nucleophilic base (e.g., NaHMDS) in anhydrous THF at -78 °C to generate the ylide. Slowly add the 3-carboxaldehyde intermediate. The reaction yields the corresponding alkene, completely avoiding the formation of any carbocation intermediates.

-

Catalytic Hydrogenation: Reduce the alkene using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere (1 atm) in methanol. The sterically accessible alkene is reduced cleanly to the cyclopropylmethyl group without risking defluorination of the C4 position.

Synthetic workflow avoiding cyclopropylmethyl cation rearrangement.

Analytical Characterization & Self-Validating Protocols

To confirm the absolute absence of ring-expanded isomers (cyclobutyl/homoallyl) and verify the integrity of the C4-fluoro position, a rigorous analytical suite is employed. The NMR protocol acts as a self-validating system for the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

19F NMR: The fluorine atom at the C4 position of the indole ring typically resonates at approximately -122.8 ppm to -124.3 ppm[5]. This distinct chemical shift is a primary diagnostic marker for the 4-fluoro constitutional isomer, distinguishing it from 5-fluoro (-125.2 ppm) or 6-fluoro derivatives[5][6].

-

1H NMR: The cyclopropyl ring protons are highly shielded due to the ring current and diamagnetic anisotropy. The CH2 protons of the cyclopropyl ring appear as complex multiplets far upfield (δ 0.20–0.55 ppm)[3]. The methylene bridge (C3-CH2) appears as a doublet around δ 2.75 ppm. Crucially, the C5 proton exhibits a characteristic doublet of doublets (dd) due to ortho-coupling with the C4 fluorine (

≈ 8–10 Hz) and the C6 proton.

Expected NMR Assignments (CDCl3, 400 MHz)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling | Structural Assignment |

| 19F | -122.8 to -123.5 | Multiplet (coupled to 1H) | C4-F[5] |

| 1H | 8.10 | Broad singlet | Indole N-H |

| 1H | 6.90 - 7.20 | Multiplets ( | Aromatic C5-H, C6-H, C7-H |

| 1H | 6.85 | Singlet (broadened) | C2-H |

| 1H | 2.75 | Doublet ( | C3-CH2 (Methylene bridge) |

| 1H | 1.05 | Multiplet | Cyclopropyl CH |

| 1H | 0.25, 0.50 | Multiplets | Cyclopropyl CH2 (Ring)[3] |

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Using Electrospray Ionization (ESI) in positive ion mode, the expected

Pharmacological Relevance & Target Engagement

Indole derivatives are foundational in neuropharmacology. The 3-(cyclopropylmethyl)-4-fluoro-1H-indole scaffold is particularly adept at modulating G-protein coupled receptors (GPCRs), such as the 5-HT receptors or cannabinoid receptors. The cyclopropylmethyl group restricts conformational entropy, locking the ligand into an optimal geometry for the receptor's deep hydrophobic binding pocket, while the 4-fluoro group enhances target residence time by preventing rapid oxidative clearance.

GPCR signaling pathway modulated by targeted indole-derivative binding.

References

-

CAS No. 1779124-93-4, 3-(Cyclopropylmethyl)-4-fluoro-1H-indole. 001chemical.com. 1

-

An In-depth Technical Guide to Dancing Resonance in Cyclopropylmethyl Systems. Benchchem. 3

-

Chemoenzymatic Synthesis of Indole-Containing Acyloin Derivatives. MDPI. 5

-

Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19F Protein NMR Spectroscopy. Dalhousie University / dal.ca. 6

-

Mode of Alkylation of Alcohols with O-Cyclopropylmethyl Trichloroacetimidate. Arkat USA.4

-

Rotationally resolved UV spectroscopy of the rotamers of indole-4-carboxylic acid: Evidence for charge transfer quenching. AIP Publishing. 2

Sources

Physicochemical Profiling and Medicinal Chemistry Applications of 3-(Cyclopropylmethyl)-4-fluoro-1H-indole

Executive Summary

In contemporary medicinal chemistry, the strategic decoration of privileged scaffolds is paramount for optimizing pharmacodynamics and pharmacokinetics. 3-(Cyclopropylmethyl)-4-fluoro-1H-indole (CAS: 1779124-93-4) represents a highly specialized, dual-functionalized building block[1]. By integrating the electron-withdrawing, metabolically stabilizing properties of a fluorine atom at the C4 position with the unique lipophilic and conformational characteristics of a C3-cyclopropylmethyl group, this fragment offers a powerful vector for lead optimization.

This technical guide dissects the physicochemical causality behind these structural features and provides self-validating experimental workflows for its characterization and synthetic utilization.

Structural Rationale: The Synergism of Fluorine and Cyclopropane

The architectural design of 3-(Cyclopropylmethyl)-4-fluoro-1H-indole is not arbitrary; it is rooted in physical organic chemistry principles designed to overcome common attrition factors in drug development.

The 4-Fluoro Substituent: Metabolic Shielding and pKa Modulation

Fluorine substitution is a cornerstone strategy for improving metabolic stability[2]. The C-F bond (~485 kJ/mol) is significantly stronger than a C-H bond (~414 kJ/mol), making it highly resistant to homolytic cleavage by Cytochrome P450 (CYP450) enzymes[3].

-

Metabolic Blocking: Placing the fluorine at the C4 position of the indole ring sterically and electronically shields the electron-rich C3-alkyl linkage from oxidative dealkylation[2].

-

Inductive pKa Modulation: Fluorine's high electronegativity exerts a strong inductive pull (-I effect), which subtly lowers the pKa of the adjacent indole NH[3]. This modulation is critical when targeting kinases or GPCRs, as an altered ionization state directly impacts the hydrogen-bond donor capacity of the indole NH, often enhancing target residence time.

The 3-Cyclopropylmethyl Group: Lipophilicity and Pre-organization

Converting straight-chain or branched alkyls (like isopropyl or isobutyl) to a cyclopropyl equivalent is a proven tactic to fine-tune lipophilicity while restricting conformational freedom[4].

-

Reduced Entropic Penalty: The cyclopropyl ring possesses significant

-orbital overlap, giving it partial double-bond character[5]. This structural rigidity acts as a conformational constraint, locking the molecule into a bioactive posture and reducing the entropic penalty upon target binding[6]. -

Enhanced C-H Stability: The carbon-hydrogen bonds in a cyclopropane ring are shorter and stronger than those in typical alkanes, rendering the cyclopropylmethyl moiety less susceptible to CYP-mediated oxidation compared to an isobutyl bioisostere[6].

Caption: Pharmacophore rationale for 3-(Cyclopropylmethyl)-4-fluoro-1H-indole.

Quantitative Physicochemical Profile

To facilitate Fragment-Based Drug Design (FBDD), the baseline properties of this building block are summarized below. The low molecular weight and minimal rotatable bonds make it an ideal starting point for multidimensional optimization.

| Property | Value | Mechanistic Implication / Rationale |

| CAS Number | 1779124-93-4 | Unique chemical identifier for procurement and tracking[1]. |

| Molecular Weight | 189.23 g/mol | Highly efficient ligand efficiency (LE) metric starting point[1]. |

| Molecular Formula | C12H12FN | Highlights the single fluorine substitution[1]. |

| H-Bond Donors | 1 (Indole NH) | Essential for hinge-binding in kinase targets. |

| H-Bond Acceptors | 1 (Fluorine) | Weak acceptor; primarily serves to modulate lipophilicity[3]. |

| Rotatable Bonds | 2 | Low flexibility minimizes entropic penalty upon binding[6]. |

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes a causality rationale and an internal control mechanism.

Shake-Flask Method for LogD(7.4) Determination

Accurate measurement of the distribution coefficient (LogD) is vital for predicting membrane permeability.

Causality Rationale: 1-Octanol and water exhibit partial miscibility. If they are not mutually pre-saturated before the experiment, phase volumes will shift during the shaking process, skewing the concentration calculations. Self-Validation Mechanism: The concurrent running of a reference standard (Propranolol, known LogD ~1.2) ensures that the phase separation and LC-MS/MS calibration are accurate. If the Propranolol LogD deviates by >0.1 log units, the assay is rejected.

Step-by-Step Protocol:

-

Pre-saturation: Vigorously stir equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C. Allow phases to separate completely.

-

Stock Preparation: Prepare a 10 mM stock of 3-(Cyclopropylmethyl)-4-fluoro-1H-indole in LC-MS grade DMSO.

-

Spiking: Add 10 µL of the compound stock (and the Propranolol control in a separate vial) to 1 mL of the pre-saturated PBS, followed by 1 mL of pre-saturated 1-octanol.

-

Partitioning: Shake the vials at 300 rpm for 60 minutes at exactly 25°C to achieve thermodynamic equilibrium.

-

Phase Separation: Centrifuge the vials at 3,000 × g for 15 minutes to break any micro-emulsions.

-

Quantification: Carefully aspirate 100 µL from both the octanol (top) and aqueous (bottom) phases. Dilute appropriately and quantify via LC-MS/MS.

-

Calculation:

.

Caption: Shake-flask experimental workflow for LogD(7.4) determination.

Late-Stage N1-Alkylation Protocol

Functionalizing the N1 position of the indole is a common progression in SAR (Structure-Activity Relationship) campaigns.

Causality Rationale: The 4-fluoro substituent inductively lowers the pKa of the indole NH[3]. Consequently, milder bases like Cesium Carbonate (

Step-by-Step Protocol:

-

Preparation: In an oven-dried flask under nitrogen, dissolve 1.0 eq of 3-(Cyclopropylmethyl)-4-fluoro-1H-indole in anhydrous DMF (0.2 M).

-

Deprotonation: Add 2.0 eq of anhydrous

. Stir at room temperature for 30 minutes to ensure complete formation of the indole anion. -

Alkylation: Dropwise add 1.2 eq of the desired alkyl halide.

-

Monitoring: Stir at room temperature. At 2 hours, withdraw a 5 µL aliquot, dilute in methanol, and inject into LC-MS.

-

Workup: Once validated by LC-MS, quench the reaction with saturated aqueous

. Extract 3x with Ethyl Acetate. -

Purification: Wash the combined organic layers with brine (to remove DMF), dry over

, concentrate, and purify via flash chromatography.

References

-

CAS No. 1779124-93-4, 3-(Cyclopropylmethyl)-4-fluoro-1H-indole 001CHEMICAL[Link]

-

Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups Beilstein Journal of Organic Chemistry (via ResearchGate)[Link]

-

Cyclopropyl Definition - Organic Chemistry Key Term Fiveable [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective National Institutes of Health (NIH / PMC)[Link]

Sources

- 1. 001chemical.com [001chemical.com]

- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 4. researchgate.net [researchgate.net]

- 5. fiveable.me [fiveable.me]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Therapeutic potential of 3-(Cyclopropylmethyl)-4-fluoro-1H-indole derivatives

The Therapeutic Potential of 3-(Cyclopropylmethyl)-4-fluoro-1H-indole Derivatives[1][2]

Executive Summary

The 3-(Cyclopropylmethyl)-4-fluoro-1H-indole scaffold represents a highly specialized "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 therapy and Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for immuno-oncology.[2]

This technical guide dissects the structural logic of this derivative, where the C3-cyclopropylmethyl moiety provides optimal hydrophobic filling of allosteric pockets, and the C4-fluoro substitution imparts metabolic stability and electronic modulation of the indole nitrogen.[2] This document details the synthesis, mechanism of action, and validation protocols for researchers leveraging this scaffold.

Structural Logic & Pharmacophore Analysis

The therapeutic potency of this derivative stems from the synergistic effects of its two key substitutions on the indole core.[2]

The C3-Cyclopropylmethyl Moiety (Hydrophobic Anchor)[2]

-

Role: In HIV-1 NNRTIs, this group targets the hydrophobic tunnel formed by Val179, Leu100, and Tyr181 .[2]

-

Advantage: The cyclopropyl ring acts as a bioisostere for isopropyl or tert-butyl groups but offers a unique conformational constraint.[2] The methylene spacer (-CH2-) allows the cyclopropyl ring to rotate and "lock" into the hydrophobic cleft, maximizing van der Waals interactions without the entropic penalty of a flexible n-butyl chain.[2]

The C4-Fluoro Substitution (Metabolic Blockade)[2]

-

Metabolic Stability: The C4 position of the indole ring is a primary site for cytochrome P450-mediated hydroxylation (leading to 4-hydroxyindole metabolites).[2] Fluorine substitution at this position blocks this metabolic soft spot due to the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H).[2]

-

Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the indole ring.[2] This increases the acidity of the N1-H proton (lowering the pKa), thereby strengthening the hydrogen bond donor capability of the indole nitrogen to backbone carbonyls in the target protein (e.g., Lys101 in HIV-1 RT).[2]

Therapeutic Applications

Primary Indication: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition

The 3-(Cyclopropylmethyl)-4-fluoro-1H-indole scaffold serves as a core for "next-generation" NNRTIs designed to be resilient against common resistance mutations (e.g., K103N, Y181C).[2]

-

Mechanism of Action: The molecule binds to the allosteric NNRTI binding pocket (NNIBP), distinct from the active catalytic site.[2] Binding induces a conformational change that locks the p66 subunit thumb in a hyperextended position, preventing the chemical step of DNA polymerization.[2]

-

Comparative Potency: Derivatives containing the 4-fluoro substitution have demonstrated up to a 50-fold increase in antiviral potency compared to their non-fluorinated counterparts, primarily due to enhanced metabolic half-life and improved binding kinetics.[2]

Secondary Indication: IDO1 Inhibition (Immuno-Oncology)[2]

-

Mechanism: IDO1 catalyzes the rate-limiting step of tryptophan degradation.[2] Tumors overexpress IDO1 to deplete tryptophan and produce kynurenine, suppressing T-cell activity.[2]

-

Scaffold Utility: As a tryptophan analogue, the indole core competes for the active site.[2] The 4-fluoro group mimics the size of hydrogen but alters the electronics to prevent catalytic oxidation by the heme iron, effectively turning the molecule into a competitive inhibitor.[2]

Chemical Synthesis Protocol

Objective: Synthesize 3-(Cyclopropylmethyl)-4-fluoro-1H-indole from 4-fluoroindole. Method: Friedel-Crafts Acylation followed by Ionic Hydrogenation.[2]

Step 1: Acylation (C3-Selective)

-

Reagents: 4-Fluoroindole (1.0 eq), Cyclopropanecarbonyl chloride (1.2 eq), Ethylmagnesium bromide (EtMgBr) or Methylmagnesium bromide (3.0 M in ether).[2]

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.[2]

-

Protocol:

-

Cool a solution of 4-fluoroindole in dry THF to 0°C under Argon.

-

Add EtMgBr dropwise to deprotonate the indole nitrogen (formation of Indole-MgBr salt).[2] Stir for 30 min.

-

Add cyclopropanecarbonyl chloride dropwise. The magnesium salt directs acylation to the C3 position.[2]

-

Warm to room temperature and stir for 4–6 hours.

-

Quench: Add saturated NH4Cl. Extract with EtOAc.[2]

-

Product: 3-(Cyclopropanecarbonyl)-4-fluoro-1H-indole (Ketone intermediate).[2]

-

Step 2: Reduction (Ketone to Methylene)

-

Reagents: Ketone intermediate (from Step 1), Triethylsilane (Et3SiH, 3.0 eq), Trifluoroacetic acid (TFA).[2]

-

Solvent: DCM or 1,2-Dichloroethane.[2]

-

Protocol:

Figure 1: Two-step synthesis pathway via C3-acylation and ionic hydrogenation.

Experimental Validation Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

Purpose: Quantify the IC50 of the derivative against Recombinant HIV-1 RT.[2]

-

Reagents:

-

Procedure:

-

Prepare 3-fold serial dilutions of the test compound in DMSO.

-

Add 20 µL of compound to 96-well plate.

-

Add 40 µL of Reaction Mix (Buffer: 50 mM Tris-HCl pH 7.8, 6 mM MgCl2, 1 mM DTT, 0.05% NP-40).

-

Initiate reaction by adding 40 µL of Template/Enzyme mix.

-

Incubate at 37°C for 60 minutes.

-

Detection: Measure incorporation of labeled nucleotide via scintillation counting or streptavidin-HRP absorbance.[2]

-

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).

Microsomal Stability Assay (Metabolic Validation)

Purpose: Confirm the stability conferred by the 4-fluoro substitution.

-

System: Human Liver Microsomes (HLM) + NADPH Regenerating System.[2]

-

Control: Compare 3-(Cyclopropylmethyl)-4-fluoro-1H-indole vs. non-fluorinated analog.

-

Protocol:

-

Success Metric: The 4-fluoro derivative should exhibit intrinsic clearance (CLint) < 10 µL/min/mg protein.[2]

Mechanism of Action Visualization

Figure 2: Dual mechanism of action pathways for HIV-1 inhibition and IDO1 modulation.[2]

SAR Data Summary (Representative)

| Structure Feature | Modification | Effect on Potency (HIV-1) | Metabolic Stability |

| Parent Indole | Unsubstituted | Low (Baseline) | Low (Rapid Oxidation) |

| C3-Substitution | Methyl (-CH3) | Moderate (+10x) | Moderate |

| C3-Substitution | Cyclopropylmethyl | High (+50x) | High (Steric Shield) |

| C4-Substitution | Hydrogen | High | Low (C4-Hydroxylation) |

| C4-Substitution | Fluoro (-F) | Very High (+50x) | Very High (Blocked) |

| C5-Substitution | Fluoro (-F) | Moderate | Moderate |

References

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles. PMC (NIH). Discusses the 50-fold increase in HIV-1 inhibition for 4-fluorinated indoles.[2]

-

Antiviral compounds (EP2321319B1). Google Patents.[2] Details the synthesis and application of cyclopropylmethyl-substituted indoles in antiviral therapy.

-

IDO / TDO inhibitor (JPWO2019078246A1). Google Patents.[2] Lists 3-(cyclopropylmethyl)-4-fluoro derivatives as potent inhibitors for immuno-oncology.

-

Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores. PMC (NIH).[2] Provides context on the metabolic stability of cyclopropylmethyl groups.

Sources

- 1. Full text of "USPTO Patents Application 10571865" [archive.org]

- 2. WO2019078246A1 - Ido/tdo inhibitor - Google Patents [patents.google.com]

- 3. WO2017161017A1 - Signaling-biased mu opioid receptor agonists - Google Patents [patents.google.com]

- 4. JPWO2019078246A1 - IDO / TDO inhibitor - Google Patents [patents.google.com]

- 5. WO2022241265A1 - Inhibitors of the menin-mll interaction - Google Patents [patents.google.com]

A Technical Guide to the Strategic Use of 4-Fluoro Substitution in Indole-Based Drug Discovery

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Strategic functionalization of the indole ring is a key tactic for optimizing drug-like properties. Among the various substitutions, the introduction of a fluorine atom, particularly at the 4-position, has emerged as a powerful and nuanced strategy. This guide provides an in-depth technical analysis of the role of 4-fluoro substitution in indole-based drug discovery. It explores the causal relationships between the unique physicochemical properties of fluorine and its profound impact on a molecule's pharmacokinetic and pharmacodynamic profiles. We will dissect the mechanistic basis for improvements in metabolic stability, the modulation of electronic properties and lipophilicity, and the enhancement of target binding interactions. Through data-driven examples, detailed experimental protocols, and logical diagrams, this guide aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage 4-fluoro substitution effectively in their research endeavors.

Introduction: The Indole Nucleus and the Rise of Fluorine

The indole ring system is a "privileged scaffold" in drug discovery, prized for its structural rigidity, rich electron density, and versatile synthetic handles.[2][3][4] Its conjugated π-system and heterocyclic nitrogen atom allow for a range of interactions, including hydrogen bonding and π-π stacking, which are crucial for protein-ligand recognition.[2][3] Consequently, indole derivatives have found therapeutic applications across a vast spectrum of diseases, including cancer, viral infections, and central nervous system disorders.[1]

Parallel to the rise of indole-based drugs has been the strategic incorporation of fluorine in medicinal chemistry. Approximately 20% of all modern pharmaceuticals contain fluorine, a testament to its ability to confer desirable properties.[5][6] The C-F bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage.[7] This, combined with fluorine's high electronegativity and small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), allows it to act as a "super-hydrogen" that can dramatically yet subtly alter a molecule's profile.[7][8]

This guide focuses specifically on the intersection of these two powerful motifs: the 4-fluoroindole. The placement of fluorine on the C4 position of the indole ring offers a unique set of advantages that can be rationally exploited to overcome common drug development hurdles.

The Physicochemical Impact of 4-Fluoro Substitution

The introduction of a fluorine atom at the 4-position of the indole ring induces a cascade of changes in the molecule's fundamental physicochemical properties. Understanding these effects is critical to predicting their downstream biological consequences.

Electronic Effects and pKa Modulation

Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I) is a dominant feature.[7] When placed at the C4 position, it significantly alters the electron distribution throughout the indole's bicyclic system.

-

Acidity/Basicity (pKa): The inductive withdrawal of electron density by the 4-fluoro group decreases the basicity of the indole nitrogen (N1).[7][9] This change in pKa can profoundly influence a drug's solubility, membrane permeability, and ability to interact with target proteins at physiological pH.[9]

-

Hydrogen Bonding: While the C-F bond itself is a weak hydrogen bond acceptor, the electronic perturbation caused by the 4-fluoro substituent can modulate the hydrogen bond donating and accepting strength of other nearby functional groups, fine-tuning protein-ligand interactions.[10][11]

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on lipophilicity is context-dependent. A single fluorine-for-hydrogen substitution typically increases the partition coefficient (LogP), though this effect can be complex.[7][12][13] The 4-fluoro substitution can enhance a molecule's ability to permeate biological membranes, but an excessive increase in lipophilicity must be avoided to maintain adequate aqueous solubility and prevent non-specific binding.[10]

Metabolic Stability

One of the most celebrated roles of fluorine in drug design is its ability to enhance metabolic stability.[7][8] The indole ring, particularly at electron-rich positions, is susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.

-

Blocking Metabolic "Soft Spots": The C4 position of the indole ring is a potential site for enzymatic hydroxylation. Replacing a C-H bond with a much stronger C-F bond effectively blocks this metabolic pathway.[7][8] This steric and electronic shielding can significantly increase a drug's half-life and oral bioavailability.[10] This strategy is often more effective than simply attributing the stability to the C-F bond strength alone; it's the resistance to the mechanisms of enzymatic oxidation that is key.[14][15]

The diagram below illustrates the primary effects of introducing a fluorine atom at the 4-position of an indole scaffold.

Caption: Key physicochemical and biological effects of 4-fluoro substitution on an indole core.

Modulation of Pharmacological Activity

Beyond improving pharmacokinetics, the 4-fluoro group can directly participate in and modulate interactions with the biological target, thereby influencing pharmacodynamics.

Enhancing Target Binding Interactions

The 4-fluoro substituent is not merely a passive metabolic blocker. Its unique electronic properties allow it to engage in specific, favorable interactions within a protein's binding pocket.

-

Orthogonal Dipole Interactions: The C-F bond possesses a significant dipole moment. This can lead to favorable orthogonal interactions with backbone carbonyl groups (C-F···C=O) in the protein active site, an interaction that has been shown to enhance binding affinity.[16]

-

Halogen Bonding: While less common for fluorine compared to heavier halogens, under the right electronic conditions, the fluorine atom can act as a halogen bond donor.

-

Conformational Control: The steric bulk and electronic nature of the fluorine atom can influence the preferred conformation of the drug molecule.[10][17] This can pre-organize the ligand into a bioactive conformation that fits more readily into the target's binding site, reducing the entropic penalty of binding.[17][18]

The following diagram depicts a hypothetical binding scenario where a 4-fluoroindole engages with a protein active site through multiple favorable interactions.

Caption: Hypothetical binding interactions of a 4-fluoroindole within a protein active site.

Case Study: HIV-1 Inhibitors

A compelling example of the power of 4-fluoro substitution is found in the development of HIV-1 inhibitors. Studies have shown that replacing a hydrogen with a fluorine at the 4-position of certain indole-based HIV-1 attachment inhibitors can lead to a dramatic increase in potency. For instance, some 4-fluorinated indole derivatives exhibit inhibitory activity that is approximately 50-fold greater than their non-fluorinated parent compounds.[19] This enhancement is attributed to a combination of improved pharmacokinetic properties and optimized interactions within the viral protein target.[19]

Synthetic Strategies for 4-Fluoroindoles

The synthesis of the 4-fluoroindole core is a critical first step. While traditional methods like the Fischer indole synthesis can be used, they sometimes suffer from low yields or harsh conditions.[20] Modern methods often provide more efficient and reliable routes. A common and effective strategy is the Leimgruber-Batcho indole synthesis, adapted for fluorinated precursors.

A robust two-step protocol involves:

-

Condensation: Reacting 2-fluoro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.[20][21]

-

Reductive Cyclization: Subjecting the intermediate to catalytic hydrogenation (e.g., using Palladium on carbon) to simultaneously reduce the nitro group and facilitate cyclization to form the 4-fluoroindole ring.[21]

This method is often scalable and avoids some of the regioselectivity issues that can plague other synthetic approaches.[20][22]

Experimental Protocols

To translate theory into practice, robust and validated experimental protocols are essential. The following sections provide step-by-step methodologies for assessing key properties influenced by 4-fluoro substitution.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol is designed to compare the metabolic stability of a parent indole compound versus its 4-fluoro analog. It measures the rate of disappearance of the test compound over time when incubated with liver microsomes, which contain a high concentration of CYP enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Cl_int) of a test compound.

Materials:

-

Test Compounds (Parent Indole, 4-Fluoroindole) dissolved in DMSO (10 mM stock)

-

Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)

-

NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) with an internal standard (e.g., Verapamil, 100 ng/mL) for protein precipitation and sample analysis

-

Positive Control (e.g., Testosterone, known high-clearance compound)

-

Negative Control (compound incubation without NADPH)

-

96-well incubation plate and a collection plate

-

Incubator/shaker (37°C)

-

LC-MS/MS system for analysis

Methodology:

-

Preparation of Incubation Mixture:

-

In the 96-well plate, prepare the main incubation mixture (per well):

-

188 µL of 0.1 M Phosphate Buffer (pH 7.4)

-

10 µL of HLM (final concentration 1.0 mg/mL)

-

-

Pre-warm the plate at 37°C for 10 minutes.

-

-

Initiation of Reaction:

-

Add 2 µL of the test compound (10 mM stock in DMSO, diluted to 50 µM in buffer) to the appropriate wells. The final substrate concentration will be 1 µM.

-

Initiate the metabolic reaction by adding 20 µL of the pre-warmed NADPH regenerating system. For negative controls, add 20 µL of buffer instead.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction.

-

To stop the reaction, transfer 25 µL of the incubation mixture from the reaction well to a collection plate containing 100 µL of ice-cold ACN with the internal standard.

-

-

Sample Processing:

-

Seal the collection plate and vortex for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the peak area ratio of the test compound to the internal standard at each time point using LC-MS/MS.

-

Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.

-

Determine the slope of the linear regression line (k).

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

-

Self-Validation System: The inclusion of a high-clearance positive control (Testosterone) validates that the microsomal enzymes are active. The negative control (without NADPH) ensures that any observed compound disappearance is due to enzymatic metabolism and not chemical degradation.

Below is a workflow diagram for the described metabolic stability assay.

Caption: Experimental workflow for the in vitro metabolic stability assay.

Data Presentation

The results from such experiments are best summarized in a table for clear comparison.

| Compound | Structure | t½ (min) | Cl_int (µL/min/mg) |

| Parent Indole | R-Indole | 15.2 | 45.6 |

| 4-Fluoroindole | R-Indole-4-F | > 60 | < 11.6 |

| Testosterone | (Positive Control) | 8.5 | 81.5 |

Table 1: Hypothetical comparative metabolic stability data for a parent indole and its 4-fluoro analog. The significantly longer half-life and lower intrinsic clearance for the 4-fluoroindole derivative demonstrate the metabolic blocking effect of the fluorine substitution.

Conclusion and Future Perspectives

The strategic incorporation of a fluorine atom at the 4-position of an indole scaffold is a powerful, multifaceted tool in modern drug discovery. It is far more than a simple strategy for blocking metabolic soft spots; it is a means of rationally tuning a molecule's electronic profile, lipophilicity, and conformational preferences to enhance both pharmacokinetic and pharmacodynamic properties.[8][10] The ability of the 4-fluoro group to improve metabolic stability while simultaneously engaging in productive binding interactions makes it a highly valuable modification.[8][9]

As our understanding of fluorine's role in molecular interactions deepens, and as synthetic methodologies for late-stage fluorination advance, the precision with which we can deploy this unique element will only increase.[10] Future research will likely focus on leveraging the subtle effects of 4-fluoro substitution to achieve greater target selectivity and to design drugs for increasingly challenging biological targets. The 4-fluoroindole motif will undoubtedly remain a key component in the medicinal chemist's toolkit for years to come.

References

-

Priya A, Mahesh Kumar N, Shachindra L. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

-

Inhance Technologies. How Is Fluorine Used in the Medical Field?. Published January 27, 2025. [Link]

-

Shah P, Westwell AD. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. 2008;23(5):725-742. [Link]

-

Gillis EP, Eastman KJ, Hill MD, Donnelly DJ, Meanwell NA. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2015;58(21):8315-8359. [Link]

- CN103420892A - Preparation method of 4-fluoroindole.

-

Iaroshenko VO, Sosnovskikh VY, Gevorgyan V. Fluorine-containing indoles. Chemistry of Heterocyclic Compounds. 2018;54(5):445-463. [Link]

-

Maleckis A, Huber T, Otting G. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ANU Open Research. [Link]

-

D’Hondt S, Begani P, Pinheiro V, et al. Multiomics Analysis Provides Insight into the Laboratory Evolution of Escherichia coli toward the Metabolic Usage of Fluorinated Indoles. ACS Central Science. 2020;6(12):2295-2309. [Link]

-

Bhattarai B, Trombley T, Altman RA. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Published online January 6, 2026. [Link]

-

Shah P, Westwell AD. The role of fluorine in medicinal chemistry. Taylor & Francis Online. Published online October 4, 2008. [Link]

-

Bretscher LE, Jenkins CL, Weisblum B, Raines RT. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Amino Acids. 2016;48(1):1-15. [Link]

-

Bhattarai B, Trombley T, Altman RA. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Published online January 21, 2026. [Link]

-

An efficient approach towards the synthesis of indoles. TSI Journals. Published July 21, 2010. [Link]

-

El-Damasy AK, Keay BA, Tyrrell DL, El-Kadi AOS. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. 2022;13(1):25-50. [Link]

-

Bretscher LE, Jenkins CL, Weisblum B, Raines RT. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab. Published January 12, 2016. [Link]

-

Vulpetti A. Protein interactions with fluorine and other halogens. Published March 21, 2013. [Link]

-

Wehrhan L, Peter C, Oostenbrink C. Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Physical Chemistry B. 2022;126(1):15-24. [Link]

-

Wehrhan L. The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Refubium - Freie Universität Berlin. Published August 15, 2024. [Link]

-

Wang S, Kaur K, Wu H, et al. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. European Journal of Medicinal Chemistry. 2024;268:116246. [Link]

-

Meyer MR, Wilhelm B, Peters FT, Maurer HH. Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion. Drug Testing and Analysis. 2019;11(7):1037-1043. [Link]

-

Coin I, Rhee C, El-Kouedi M, et al. Modulation of the La/Lb Mixing in an Indole Derivative: A Position-Dependent Study Using 4-, 5-, and 6-Fluoroindole. ChemPhysChem. 2018;19(18):2315-2321. [Link]

-

Mykhailiuk PK. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal. 2019;25(47):11045-11052. [Link]

-

Mo X, Rao DP, Kaur K, et al. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. 2024;29(19):4770. [Link]

-

Cardinale J, Posner S, Barth M, et al. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Organic Chemistry. 2021;86(17):11606-11614. [Link]

-

Wang S, Kaur K, Wu H, et al. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Taylor & Francis Online. Published online January 27, 2026. [Link]

-

Meyer MR, Wilhelm B, Peters FT, Maurer HH. Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion. ResearchGate. Published online October 19, 2025. [Link]

-

Bakhanovich O, Klepetářová B, Beier P. Rhodium(ii)-catalyzed transannulation approach to N-fluoroalkylated indoles. Organic & Biomolecular Chemistry. 2023;21(39):7921-7925. [Link]

-

Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase - University of Lincoln. [Link]

-

Synthesis of Substituted Fluoro Indole as an Anti Inflammatory Agent. ProQuest. [Link]

-

Xing L, Honda T, Fitz L, Ojima I. Case studies of fluorine in drug discovery. In: Fluorine in Life Sciences. Elsevier; 2019:181-211. [Link]

-

Inoue M, Sumii Y, Shibata N. Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. 2020;5(19):10633-10640. [Link]

-

Tu X-H, Lin S, Tang Y-J, Liu L-C, Li Q, Wang H. Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv. Published online 2023. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Substituted Fluoro Indole as an Anti Inflammatory Agent - ProQuest [proquest.com]

- 5. inhancetechnologies.com [inhancetechnologies.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. soci.org [soci.org]

- 17. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. raineslab.com [raineslab.com]

- 19. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]

- 22. tsijournals.com [tsijournals.com]

Solubility Profile of 3-(Cyclopropylmethyl)-4-fluoro-1H-indole in Organic Solvents

[1]

Executive Summary

Compound: 3-(Cyclopropylmethyl)-4-fluoro-1H-indole CAS: 1779124-93-4 Molecular Formula: C₁₂H₁₂FN Molecular Weight: 189.23 g/mol [1]

This technical guide provides a comprehensive solubility profile and physicochemical characterization of 3-(Cyclopropylmethyl)-4-fluoro-1H-indole , a critical fluorinated indole scaffold often employed as an intermediate in the synthesis of antiviral agents (e.g., cap-dependent endonuclease inhibitors) and kinase inhibitors.[1]

Given the lipophilic nature of the cyclopropylmethyl group combined with the electron-withdrawing fluorine atom, this molecule exhibits a distinct solubility fingerprint characterized by high solubility in polar aprotic solvents and moderate-to-low solubility in non-polar aliphatics.[1] This guide synthesizes empirical data with structural activity relationship (SAR) predictions to support process chemistry, purification, and formulation development.[2]

Physicochemical Characterization

Understanding the solubility of this compound requires an analysis of its structural determinants.[2] The indole core provides aromaticity and hydrogen-bond donor (HBD) capability via the N-H group.[1][2] The C4-fluorine atom increases lipophilicity relative to the parent indole while modulating the pKa of the N-H proton.[1][2] The C3-cyclopropylmethyl moiety significantly enhances hydrophobicity.[1][2]

Table 1: Key Physicochemical Parameters

| Parameter | Value (Predicted/Experimental) | Impact on Solubility |

| LogP (Octanol/Water) | ~3.5 – 4.0 (Predicted) | Indicates poor water solubility; high affinity for organic layers.[1] |

| pKa (Indole NH) | ~16 (Predicted) | Weakly acidic; deprotonation requires strong bases (e.g., NaH, KOtBu). |

| H-Bond Donors | 1 (Indole NH) | Facilitates solubility in H-bond acceptor solvents (DMSO, DMF).[1] |

| H-Bond Acceptors | 1 (Fluorine) | Weak acceptor; minimal impact on aqueous solubility.[1][2] |

| Physical State | Solid (Crystalline) | Requires energy input (heat/sonication) to disrupt lattice for dissolution.[2] |

Solubility Profile in Organic Solvents

The following solubility matrix is derived from the structural properties of fluorinated alkyl-indoles and standard process chemistry data for this scaffold class.

Table 2: Qualitative Solubility Matrix (at 25°C)

| Solvent Class | Solvent | Solubility Rating | Process Application |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Stock solutions for biological assays; reaction solvent.[1] |

| DMF | High (>100 mg/mL) | Reaction solvent (alkylations, couplings).[2] | |

| Acetonitrile (MeCN) | High | Reaction solvent; HPLC mobile phase.[2] | |

| Polar Protic | Methanol (MeOH) | Moderate | Good for recrystallization (cooling).[1][2] |

| Ethanol (EtOH) | Moderate | Preferred "green" solvent for recrystallization.[2] | |

| Isopropanol (IPA) | Moderate to Low | often used as an anti-solvent in combination with DCM.[2] | |

| Chlorinated | Dichloromethane (DCM) | High | Extraction solvent; chromatography loading.[1][2] |

| Chloroform | High | NMR solvent (CDCl₃).[2] | |

| Esters/Ethers | Ethyl Acetate (EtOAc) | High | Standard extraction solvent; silica gel chromatography.[1][2] |

| THF | High | Reaction solvent (Grignard, reduction).[2] | |

| Hydrocarbons | Toluene | Moderate | High temperature recrystallization.[1][2] |

| Hexanes/Heptane | Low / Insoluble | Anti-solvent for precipitation/crystallization.[1][2] | |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | Wash phase in workups.[1][2] |

Process Insight: The combination of Ethyl Acetate (solvent) and Heptane (anti-solvent) is the recommended system for purification via recrystallization or silica gel chromatography.[2]

Experimental Protocols: Self-Validating Solubility Determination

To obtain precise quantitative data (mg/mL) for regulatory or formulation purposes, follow these standardized protocols. These methods are designed to be self-validating by including control checkpoints.

Protocol A: Visual Solubility Screening (Kinetic)

Best for rapid solvent selection during early development.[1]

-

Preparation: Weigh 10 mg of 3-(Cyclopropylmethyl)-4-fluoro-1H-indole into a clear 4 mL glass vial.

-

Solvent Addition: Add 100 µL of the target solvent.

-

Agitation: Vortex for 30 seconds.

-

Observation (Checkpoint 1):

-

Clear Solution: Solubility > 100 mg/mL.[2] Stop.

-

Suspension: Proceed to step 5.

-

-

Dilution: Add solvent in 100 µL increments, vortexing after each addition, until a clear solution is obtained or total volume reaches 2 mL.

-

Calculation: Solubility

.

Protocol B: Equilibrium Solubility via HPLC (Thermodynamic)

Required for IND-enabling studies and formulation stability.[1]

-

Saturation: Add excess solid compound (~50 mg) to 1 mL of solvent in a chemically resistant vial.

-

Equilibration: Shake at constant temperature (25°C) for 24 hours.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE filter (Nylon filters may adsorb indoles).[2]

-

Quantification: Dilute the filtrate (e.g., 1:100 in MeCN) and analyze via HPLC-UV (254 nm).

-

Validation (Checkpoint 2): The solid residue must remain present after 24 hours. If fully dissolved, repeat with more solid.[2]

Visualization: Solubility & Purification Workflow

The following diagram illustrates the decision logic for solvent selection based on the solubility profile described above.

Figure 1: Decision logic for solvent selection in synthesis, purification, and extraction based on the physicochemical properties of the target indole.[1]

Application in Process Chemistry[3]

Reaction Solvent Selection

For nucleophilic substitutions or metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), DMF or Acetonitrile are the optimal choices.[1] They provide high solubility for the indole while stabilizing polar transition states.[2]

-

Note: Avoid protic solvents (EtOH) if using strong bases (NaH) to prevent side reactions.[2]

Recrystallization Strategy

To achieve high purity (>99%), a cooling crystallization or anti-solvent method is recommended:

-

Dissolution: Dissolve crude material in minimal hot Ethanol (60-70°C).

-

Anti-solvent Addition: Slowly add warm Water dropwise until slight turbidity persists.[2]

-

Cooling: Allow the mixture to cool slowly to room temperature, then to 0-4°C.

-

Filtration: Collect crystals and wash with cold 1:1 EtOH/Water.

Alternative System: Dissolve in minimal hot Toluene , then add Heptane as the anti-solvent.[2]

References

-

Chemical Identification & CAS: 3-(Cyclopropylmethyl)-4-fluoro-1H-indole (CAS 1779124-93-4).[1] ChemDict / MolCore.[2]

-

General Indole Solubility: Solubility of 4-Fluoroindole and Derivatives. Sigma-Aldrich / PubChem.[1][2]

-

Synthesis & Handling of Fluorinated Indoles: Synthesis of 3-substituted 4-fluoroindoles. Organic Chemistry Portal / ACS Publications.[2]

-

Safety Data (SDS): Safety Data Sheet for 4-Fluoroindole Derivatives. Fisher Scientific.[2][3]

Electronic Properties and pKa of 3-(Cyclopropylmethyl)-4-fluoro-1H-indole: A Comprehensive Technical Guide

Executive Summary

3-(Cyclopropylmethyl)-4-fluoro-1H-indole (CAS: 1779124-93-4) is a highly specialized heterocyclic building block utilized in advanced medicinal chemistry and drug discovery[1]. The indole scaffold is a privileged structure, and precise functionalization at the C3 and C4 positions allows for the fine-tuning of its physicochemical properties[2]. The incorporation of a fluorine atom at the C4 position is a proven strategy to modulate lipophilicity, enhance metabolic stability, and improve binding affinity to biological targets[2][3]. Concurrently, the C3-cyclopropylmethyl group introduces steric bulk and unique hyperconjugative properties. This technical guide explores the push-pull electronic dynamics of these substituents and provides self-validating experimental workflows for determining the molecule's pKa and electronic distribution.

Structural and Electronic Profiling

The Indole Core

Indole is a

The C4-Fluorine Effect

The addition of a fluorine atom at the 4-position introduces a complex dual electronic effect[7]:

-

Inductive Withdrawal (-I Effect): Due to its high electronegativity, fluorine pulls electron density away from the indole

-framework. This effect stabilizes the negative charge of the indolide anion formed upon deprotonation, thereby increasing the acidity of the N1 proton. -

Resonance Donation (+M Effect): Fluorine's lone pairs can donate electron density back into the

-system. While this enriches the electron density at the C3 and C5 positions, the -I effect generally dominates the overall electrostatic potential of the

The C3-Cyclopropylmethyl Effect

The cyclopropylmethyl group at the C3 position acts as an electron-donating group (+I effect). More importantly, the cyclopropyl ring can engage in

Net Electronic Distribution

The interplay between the C3-alkyl group (+I) and the C4-fluorine (-I, +M) creates a unique "push-pull" electrostatic environment. This dynamic precisely modulates the acidity of the N1-H proton and dictates the regioselectivity of electrophilic attacks[5].

Fig 1: Push-pull electronic effects modulating the N1-H acidity of the indole core.

Acid-Base Properties: pKa Analysis

Theoretical pKa Modulation

The pKa of 3-(cyclopropylmethyl)-4-fluoro-1H-indole is governed by the thermodynamic stability of its conjugate base.

-

The baseline pKa of unsubstituted indole in water is ~16.2[5].

-

The C4-fluorine alone slightly increases acidity, resulting in a predicted pKa of ~16.40 for 4-fluoroindole[9].

-

The addition of the electron-donating C3-cyclopropylmethyl group provides a slight buffering effect against the fluorine's inductive withdrawal, raising the pKa marginally.

Comparative pKa Data

The following table summarizes the quantitative pKa data across related indole derivatives to highlight the isolated impact of each substituent.

| Compound | Primary Substituent Effects | Apparent pKa (H₂O) | Apparent pKa (DMSO) |

| Indole | None | ~16.2 | ~21.0 |

| 4-Fluoroindole | C4-F (-I, +M) | ~16.4 | ~21.1 |

| 3-Methylindole | C3-Alkyl (+I) | ~16.6 | ~21.5 |

| 3-(Cyclopropylmethyl)-4-fluoro-1H-indole | C4-F (-I, +M), C3-Alkyl (+I) | ~16.5 | ~21.4 |

Experimental Workflows & Protocols

To empirically validate the electronic properties and pKa of this compound, researchers must utilize methodologies that account for its poor aqueous solubility and complex electronic landscape.

Protocol 1: Spectrophotometric pKa Determination

Expertise & Causality: Because highly substituted indoles are poorly soluble in pure water, a co-solvent system (DMSO/Water) is required. Deprotonation of the indole N-H disrupts the aromatic chromophore, leading to a measurable bathochromic (red) shift in the UV-Vis spectrum. Tracking this shift allows for precise pKa calculation.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a 15

M stock solution of the analyte in a 50:50 (v/v) DMSO/Water mixture. Causality: This ratio ensures complete dissolution while maintaining a dielectric constant suitable for extrapolating aqueous thermodynamic properties. -

Alkalimetric Titration: Equip a sealed quartz cuvette with a micro-pH electrode calibrated for mixed aqueous-organic solvents. Titrate the solution using standardized 0.1 M KOH, raising the pH incrementally from 10.0 to 18.0.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum (220–400 nm) after each titrant addition. Allow exactly 3 minutes of equilibration time per step to ensure thermodynamic stability.

-

Isosbestic Point Validation (Self-Validation Step): Overlay the acquired spectra and verify the presence of a sharp isosbestic point (typically ~285 nm). Causality: A clean isosbestic point mathematically proves that the system exists as a pure two-state equilibrium (neutral indole

indolide anion) and confirms that no oxidative degradation has occurred at high pH. -

Data Processing: Plot the absorbance at the

of the indolide anion against the measured pH. Apply non-linear regression using the Henderson-Hasselbalch equation to determine the apparent pKa, then extrapolate to 0% organic solvent using the Yasuda-Shedlovsky method.

Fig 2: Self-validating spectrophotometric workflow for apparent pKa determination.

Protocol 2: NMR-Based Electronic Mapping

Expertise & Causality:

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of anhydrous DMSO-

. Add 1% (v/v) tetramethylsilane (TMS) as an internal standard for -

Acquisition Parameters:

- F NMR: Acquire at 376 MHz with inverse-gated proton decoupling to isolate the fluorine chemical shift without Nuclear Overhauser Effect (NOE) distortions.

-

C NMR: Acquire at 100 MHz with a relaxation delay (D1) of

-

Data Analysis (Self-Validation Step): Map the

C chemical shifts of the C2 and C5 positions. Causality: If the C3-cyclopropylmethyl group successfully donates electron density via hyperconjugation, the adjacent C2 carbon will exhibit a measurable upfield shift (shielding) relative to the 4-fluoroindole baseline. This internal comparative analysis validates the hypothesized +I/+M push-pull dynamic.

References

-

Title: Three-membered ring series Source: Chemenu URL: 1

-

Title: 4-Fluoro-2-methyl-1H-indol-5-amine Source: Benchchem URL: 2

-

Title: Synthesis and Chemistry of Indole Source: Banaras Hindu University (bhu.ac.in) URL: 4

-

Title: Indole: indole acidity Source: Quimica Organica URL: 5

-

Title: Regiodivergent N1- and C3- Carboxylation of Indoles Source: ChemRxiv URL: 6

-

Title: Rotationally resolved UV spectroscopy of the rotamers of indole-4-carboxylic acid: Evidence for charge transfer quenching Source: AIP Publishing URL: 7

-

Title: 4-fluoro-1H-indole Source: ChemBK URL: 9

-

Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Advances URL: 3

Sources

- 1. Three-membered ring series [french.chemenu.com]

- 2. 4-Fluoro-2-methyl-1H-indol-5-amine|CAS 398487-76-8 [benchchem.com]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 4. bhu.ac.in [bhu.ac.in]

- 5. Indole [quimicaorganica.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Ground and electronically excited singlet-state structures of 5-fluoroindole deduced from rotationally resolved electronic spectroscopy and ab initio theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

Technical Guide: Safety, Synthesis, and Toxicity Profile of 3-(Cyclopropylmethyl)-4-fluoro-1H-indole

The following technical guide details the safety, synthesis, and toxicity profile of 3-(Cyclopropylmethyl)-4-fluoro-1H-indole . This document is structured for researchers and drug development professionals, synthesizing available physicochemical data with predicted toxicological properties based on Structure-Activity Relationships (SAR) and standard indole chemistry.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7]

3-(Cyclopropylmethyl)-4-fluoro-1H-indole is a fluorinated indole derivative featuring a cyclopropylmethyl group at the C3 position. This structural motif is highly relevant in medicinal chemistry, often utilized to modulate lipophilicity and metabolic stability in receptor ligands (e.g., serotonergic or dopaminergic agents).

Chemical Identifiers[2][3][5][8]

-

IUPAC Name: 3-(Cyclopropylmethyl)-4-fluoro-1H-indole

-

CAS Number: 1779124-93-4 (Representative / Analogous)

-

Molecular Formula: C₁₂H₁₂FN

-

Molecular Weight: 189.23 g/mol

-

SMILES: FC1=C2C(NC(CC3CC3)=C2)=CC=C1

Calculated Physicochemical Properties

| Property | Value (Predicted) | Significance |

| LogP | 3.4 ± 0.4 | High lipophilicity; likely blood-brain barrier (BBB) permeable. |

| PSA | 15.79 Ų | Low polar surface area suggests good oral bioavailability. |

| pKa (NH) | ~16.5 | Weakly acidic; requires strong bases (e.g., NaH, EtMgBr) for deprotonation. |

| H-Bond Donors | 1 | Indole NH is a key interaction point for receptor binding. |

| Melting Point | 65–70 °C | Solid at room temperature; likely crystalline. |

Predicted Safety Data Sheet (SDS)

Note: As a specific research intermediate, empirical toxicological data is limited. The following profile is derived from the parent scaffold (4-fluoroindole) and alkyl-indole analogs.

Hazard Identification (GHS Classification)

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1]

-

STOT-Single Exposure: Category 3 (H335) – May cause respiratory irritation.[1]

Precautionary Statements

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]

Toxicology Profile (Predicted)

-

Mechanism of Toxicity: Indoles can act as weak uncouplers of oxidative phosphorylation at high doses. The 4-fluoro substituent enhances metabolic stability, potentially prolonging half-life compared to non-fluorinated analogs.

-

Metabolic Activation: The cyclopropylmethyl group is generally stable but can undergo cytochrome P450-mediated hydroxylation or ring-opening under oxidative stress, though this is less common than simple alkyl oxidation.

-

Genotoxicity: Fluorinated indoles are generally non-mutagenic in Ames tests, but specific data for this derivative is absent. Treat as a potential genotoxin until verified.

Synthesis & Manufacturing Protocol

The synthesis of 3-substituted indoles requires regioselective control to prevent N-alkylation (Position 1) in favor of C-alkylation (Position 3). The most robust method for this specific transformation utilizes the Grignard Exchange Protocol , which exploits the magnesium salt of the indole to direct electrophilic attack to the C3 position.

Reagents & Materials

-

Starting Material: 4-Fluoro-1H-indole (CAS 387-43-9)[3]

-

Reagent: Ethylmagnesium bromide (EtMgBr, 3.0 M in ether)

-

Electrophile: (Bromomethyl)cyclopropane

-

Solvent: Anhydrous Diethyl Ether or THF

-

Atmosphere: Dry Nitrogen or Argon

Step-by-Step Protocol

-

Activation: In a flame-dried 3-neck flask under Argon, dissolve 4-fluoroindole (1.0 eq) in anhydrous ether. Cool to 0°C.

-

Metallation: Add EtMgBr (1.2 eq) dropwise over 20 minutes. The solution will evolve ethane gas and may turn cloudy/yellow as the Indolyl-MgBr salt forms.

-

Critical Control Point: Stir at Room Temperature (RT) for 1 hour to ensure complete formation of the magnesium salt.

-

-

Alkylation: Cool the mixture back to 0°C. Add (bromomethyl)cyclopropane (1.5 eq) slowly.

-

Note: The cyclopropylmethyl group is sterically hindered; if reaction is sluggish, add ZnCl₂ (0.1 eq) as a catalyst.

-

-

Reaction: Allow to warm to RT and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 1: Grignard-mediated synthesis workflow targeting the C3 position of 4-fluoroindole.

Metabolic & Pharmacological Context[1][2][3][4][11]

Structure-Activity Relationship (SAR)

The 4-fluoro substituent is strategic. In indole pharmacology:

-

Electronic Effect: Fluorine withdraws electron density from the benzene ring, lowering the pKa of the NH group and altering π-stacking interactions in receptor pockets.

-

Metabolic Blockade: The C4 position is a common site for enzymatic hydroxylation. Fluorine substitution blocks this, potentially shunting metabolism to C5, C6, or C7, or slowing clearance significantly.

-

Cyclopropylmethyl Group: A "privileged structure" in GPCR ligands (e.g., opioid antagonists), it provides steric bulk and hydrophobic interaction without the flexibility of a straight butyl chain.

Predicted Metabolic Pathway

The primary metabolic risk is oxidation of the cyclopropyl ring or hydroxylation of the indole ring at open positions (C5/C6).

Figure 2: Predicted metabolic fate. The 4-F substituent blocks C4-hydroxylation, shifting oxidation to C5.

Emergency & Handling Protocols

Storage[9]

-

Temperature: 2–8 °C (Refrigerate).

-

Conditions: Store under inert gas (Argon/Nitrogen). Protect from light to prevent photo-oxidation of the indole core.

First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash with soap and water for 15 minutes.[1] Indoles can stain skin and cause dermatitis.

-

Eye Contact: Flush with water for 15 minutes.[1][2] Seek medical attention immediately.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][2] Contact a Poison Control Center.

Spill Cleanup

-

Evacuate non-essential personnel.

-

Wear PPE (Nitrile gloves, safety goggles, lab coat, N95 respirator).

-

Absorb with inert material (vermiculite or sand).

-

Dispose of as hazardous chemical waste (Incineration recommended due to fluorinated content).

References

-

Chemical Identity & Properties: PubChem.[4] Compound Summary: 4-Fluoroindole.[3][5][6] National Library of Medicine. Available at: [Link]

-

Indole Reactivity: Organic Chemistry Portal.[7] Synthesis of 3-Substituted Indoles. Available at: [Link]

- Pharmacology of Fluorinated Indoles: Bioorganic & Medicinal Chemistry Letters. Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents. (General Reference for F-substitution effects).

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. agricentre.basf.co.uk [agricentre.basf.co.uk]

- 3. ossila.com [ossila.com]

- 4. N-cyclopropyl-3-fluoro-4-methyl-5-(1'-methylsulfonyl-2-oxospiro[1H-indole-3,4'-piperidine]-6-yl)benzamide | C24H26FN3O4S | CID 44250420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 7. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]

Methodological & Application

Synthesis of 3-(Cyclopropylmethyl)-4-fluoro-1H-indole: A Detailed Guide to Reagents and Catalysts

The indole scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and natural products.[1] The specific derivative, 3-(Cyclopropylmethyl)-4-fluoro-1H-indole, holds significant interest for drug discovery and development professionals due to the unique conformational constraints and metabolic stability imparted by the cyclopropylmethyl group, as well as the altered electronic properties introduced by the fluorine substituent.[2][3] This application note provides a comprehensive guide to the synthesis of this target molecule, with a focus on the critical roles of reagents and catalysts. We will delve into the mechanistic underpinnings of the chosen synthetic route and provide detailed, field-proven protocols for its successful execution.

Strategic Approach: The Fischer Indole Synthesis

The most reliable and time-tested method for the construction of the indole core is the Fischer indole synthesis.[4][5] This acid-catalyzed reaction involves the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone, followed by a[1][1]-sigmatropic rearrangement to form the indole ring.[4][5] For the synthesis of 3-(Cyclopropylmethyl)-4-fluoro-1H-indole, the logical precursors are (4-fluorophenyl)hydrazine and cyclopropylmethyl ketone.

The Causality Behind Experimental Choices

The selection of the Fischer indole synthesis is predicated on its robustness, versatility, and the commercial availability of the required starting materials. The fluorine atom at the 4-position of the phenylhydrazine influences the electron density of the aromatic ring, which can affect the rate of the cyclization step.[6] The choice of an appropriate acid catalyst is therefore paramount to ensure efficient and high-yielding conversion.

Core Reagents and Catalysts: A Comparative Analysis

A variety of Brønsted and Lewis acids can be employed to catalyze the Fischer indole synthesis.[5][7][8] The selection of the optimal catalyst often depends on the specific substrates and the desired reaction conditions.

| Catalyst Type | Examples | Key Advantages | Considerations |

| Brønsted Acids | Polyphosphoric acid (PPA), Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Readily available, cost-effective, strong proton donors. | Can lead to charring or side reactions at high temperatures. PPA is viscous and can be difficult to handle. |

| Lewis Acids | Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Indium(III) chloride (InCl₃) | Milder reaction conditions, can be more selective. | Can be moisture sensitive, may require anhydrous conditions. Cost can be a factor.[7] |

| Transition Metals | Palladium, Gold, Silver, Cobalt | High efficiency, can enable novel synthetic routes.[1][9] | Higher cost, potential for metal contamination in the final product. |

For the synthesis of 3-(Cyclopropylmethyl)-4-fluoro-1H-indole, a strong Brønsted acid like polyphosphoric acid (PPA) or a mixture of sulfuric acid in a suitable solvent is often a reliable first choice due to its effectiveness in promoting the key cyclization step.

Experimental Workflow and Mechanism

The synthesis proceeds through a well-defined sequence of steps, beginning with the formation of a phenylhydrazone, followed by acid-catalyzed rearrangement and cyclization.

Caption: Fischer Indole Synthesis Workflow.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

-

(4-Fluorophenyl)hydrazine hydrochloride

-

Cyclopropylmethyl ketone

-

Polyphosphoric acid (PPA) or a mixture of concentrated Sulfuric Acid in Ethanol

-

Ethanol

-

Toluene

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

Step 1: Phenylhydrazone Formation

-

To a stirred solution of (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add cyclopropylmethyl ketone (1.1 eq).

-

Heat the mixture to reflux for 1-2 hours to form the corresponding phenylhydrazone.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

Step 2: Indolization (Cyclization)

-

Method A: Using Polyphosphoric Acid (PPA)

-

Add the crude phenylhydrazone from Step 1 to polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).

-

Heat the mixture to 100-120 °C with vigorous stirring for 1-3 hours. The reaction is often accompanied by a color change.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the hot reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

-

Method B: Using Sulfuric Acid in Ethanol

-

Dissolve the crude phenylhydrazone in ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 10 mol%).

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.[10]

-

After completion, cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Step 3: Work-up and Purification

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or toluene (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 3-(Cyclopropylmethyl)-4-fluoro-1H-indole.

Data Summary

| Parameter | Value/Condition | Rationale |

| Starting Materials | (4-Fluorophenyl)hydrazine, Cyclopropylmethyl Ketone | Readily available precursors for the target molecule. |

| Catalyst | Polyphosphoric Acid (PPA) or H₂SO₄ | Strong Brønsted acids to facilitate the key[1][1]-sigmatropic rearrangement and cyclization.[5][8] |

| Reaction Temperature | 100-120 °C (PPA) or Reflux (H₂SO₄/Ethanol) | Sufficient thermal energy is required to overcome the activation barrier for the rearrangement and cyclization steps. |

| Solvent | Ethanol (for hydrazone formation), None (for PPA), Ethanol (for H₂SO₄) | Ethanol is a good solvent for the initial condensation. PPA can act as both solvent and catalyst. |

| Typical Yield | 60-80% (unoptimized) | Yields can vary depending on the specific conditions and purification efficiency. |

Trustworthiness and Self-Validation